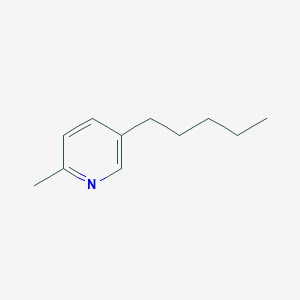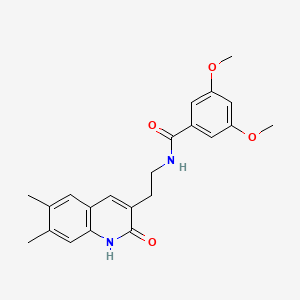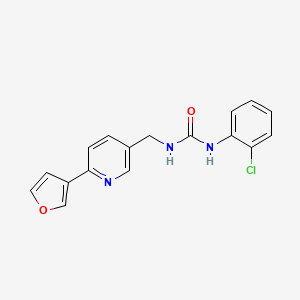![molecular formula C19H21N5O3 B2600442 6-(2-Ethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878728-40-6](/img/structure/B2600442.png)
6-(2-Ethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-Ethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole rings are key components of many biologically important molecules, including certain amino acids and nucleotides .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, imidazole derivatives can generally be synthesized through a variety of methods . One common method involves the reaction of primary amines with glyoxal and formaldehyde .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The imidazole ring, in particular, is a key structural feature .
Chemical Reactions Analysis
Imidazole derivatives are known to participate in a wide range of chemical reactions . They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and various types of cycloadditions .
Physical And Chemical Properties Analysis
Imidazole derivatives are generally soluble in water and other polar solvents . They can exist in two tautomeric forms due to the presence of a nitrogen atom .
Aplicaciones Científicas De Investigación
Spectral Characterization and Quantum-Mechanical Modeling
- Research on esters with imidazoquinazoline ring, including compounds similar to the one , reveals their potential in quantum-mechanical modeling and crystallographic research. These compounds show promise in the field of molecular modeling, aiding in the understanding of molecular conformations and stability (Hęclik et al., 2017).
Precursors of Purine Analogs
- A study on the synthesis of benzylimidazoles indicates the potential of these compounds as important precursors for purine analogs. This highlights their use in the development of new chemical entities with potential pharmacological applications (Alves et al., 1994).
Antiviral and Antihypertensive Activity
- Research into the condensation of certain imidazole derivatives led to the synthesis of polymethylenehypoxanthines, which are precursors for compounds with antiviral and antihypertensive activities. This study underscores the pharmaceutical potential of such compounds (Nilov et al., 1995).
Novel Synthesis Routes
- Various studies have explored novel synthetic routes to create complex imidazole derivatives. These methodologies contribute to the field of synthetic chemistry, offering new ways to synthesize complex molecules (Lis et al., 1990).
Electroluminescent Layer Applications
- Research into low-molecular weight compounds with imidazole structures, like the compound , demonstrates their potential application in electroluminescent layers for organic light-emitting devices. This suggests their use in the development of new materials for electronic and optical applications (Dobrikov et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-ethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-5-22-17(25)15-16(21(4)19(22)26)20-18-23(15)11-12(3)24(18)13-9-7-8-10-14(13)27-6-2/h7-11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOKUGUCJONWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2600359.png)
![m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2600361.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2600364.png)
![7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2600365.png)
![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2600378.png)
![3-allyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600380.png)

